![molecular formula C13H10F3NOS B4695170 5-methyl-N-[4-(trifluoromethyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4695170.png)
5-methyl-N-[4-(trifluoromethyl)phenyl]-3-thiophenecarboxamide
Vue d'ensemble
Description
5-methyl-N-[4-(trifluoromethyl)phenyl]-3-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors and acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Mécanisme D'action
5-methyl-N-[4-(trifluoromethyl)phenyl]-3-thiophenecarboxamide acts by inhibiting the activity of several protein kinases, including BTK, FLT3, and JAK3. These enzymes are involved in the growth and proliferation of cancer cells, and their inhibition can lead to the death of cancer cells. 5-methyl-N-[4-(trifluoromethyl)phenyl]-3-thiophenecarboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects:
5-methyl-N-[4-(trifluoromethyl)phenyl]-3-thiophenecarboxamide has been shown to have potent anti-tumor activity in preclinical studies. It has also been shown to inhibit the activity of several protein kinases that are involved in cancer cell growth and proliferation. In addition, 5-methyl-N-[4-(trifluoromethyl)phenyl]-3-thiophenecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, further contributing to its anti-tumor activity. However, more research is needed to fully understand the biochemical and physiological effects of 5-methyl-N-[4-(trifluoromethyl)phenyl]-3-thiophenecarboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-methyl-N-[4-(trifluoromethyl)phenyl]-3-thiophenecarboxamide is its potent anti-tumor activity, which makes it a promising candidate for the treatment of various types of cancer. In addition, its synthesis method has been optimized to provide high yields and purity, making it suitable for use in research and development. However, one of the limitations of 5-methyl-N-[4-(trifluoromethyl)phenyl]-3-thiophenecarboxamide is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
Orientations Futures
There are several future directions for research on 5-methyl-N-[4-(trifluoromethyl)phenyl]-3-thiophenecarboxamide. One area of research could be to investigate its potential use in combination with other anti-cancer agents, such as chemotherapy or radiation therapy. Another area of research could be to evaluate its potential use in the treatment of specific types of cancer, such as lymphoma or leukemia. Additionally, more research is needed to fully understand the biochemical and physiological effects of 5-methyl-N-[4-(trifluoromethyl)phenyl]-3-thiophenecarboxamide, as well as its potential toxicity and side effects. Overall, 5-methyl-N-[4-(trifluoromethyl)phenyl]-3-thiophenecarboxamide shows promise as a potential therapeutic agent for the treatment of cancer, and further research is needed to fully evaluate its potential.
Applications De Recherche Scientifique
5-methyl-N-[4-(trifluoromethyl)phenyl]-3-thiophenecarboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of several protein kinases that are involved in cancer cell growth and proliferation, including BTK, FLT3, and JAK3. In preclinical studies, 5-methyl-N-[4-(trifluoromethyl)phenyl]-3-thiophenecarboxamide has demonstrated potent anti-tumor activity and has shown promise as a potential therapeutic agent for the treatment of cancer.
Propriétés
IUPAC Name |
5-methyl-N-[4-(trifluoromethyl)phenyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NOS/c1-8-6-9(7-19-8)12(18)17-11-4-2-10(3-5-11)13(14,15)16/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCDVFIDNGXKOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-morpholinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4695090.png)
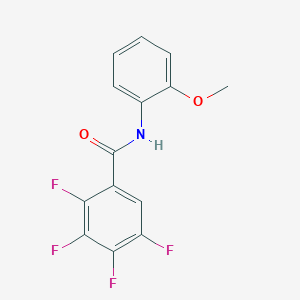
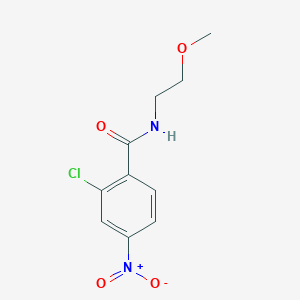
![methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4695120.png)
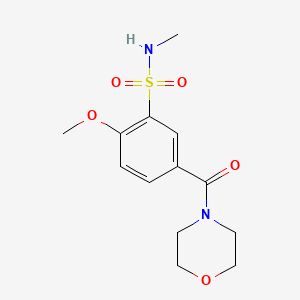
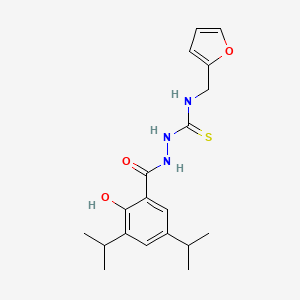
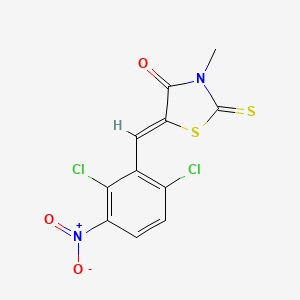
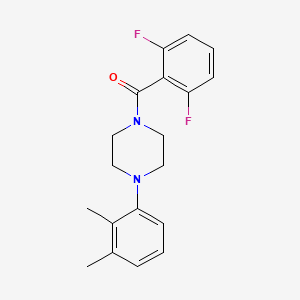
![4-iodo-1-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4695161.png)
![6-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4695169.png)
![2,2-dimethyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B4695172.png)
![N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4695179.png)
![2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B4695186.png)
![ethyl 3-[(4-biphenylylcarbonyl)amino]benzoate](/img/structure/B4695188.png)